N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromophenyl group in the compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 4-bromoaniline with a suitable quinazoline precursor. One common method involves the reaction of 4-bromoaniline with 2-aminobenzamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired quinazoline derivative . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial properties . In cancer cells, it can interfere with cell proliferation pathways, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide: Similar in structure but contains a furan ring instead of a quinazoline ring.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and has shown antimicrobial and anticancer activities.
Uniqueness
N-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its quinazoline core, which imparts distinct chemical and biological properties. The presence of the bromophenyl group further enhances its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-10-5-7-11(8-6-10)19-15(20)14-12-3-1-2-4-13(12)17-9-18-14/h5-9H,1-4H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBYNOBNGWONAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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